molecular formula C13H12ClFO2 B14173073 (5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one CAS No. 1254255-26-9

(5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one

Cat. No.: B14173073
CAS No.: 1254255-26-9
M. Wt: 254.68 g/mol
InChI Key: MDLXTHXVBOGCAG-GHXNOFRVSA-N
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Description

(5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one is a synthetic organic compound that features a chlorinated and fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce a saturated alcohol.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with enzymes, receptors, or other biomolecules to understand its effects on biological systems.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure may be modified to enhance its activity or reduce its toxicity, leading to the development of new drugs.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-6-Chloro-6-(4-bromophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one: Similar structure with a bromine atom instead of fluorine.

    (5Z)-6-Chloro-6-(4-methylphenyl)-4-hydroxy-3-methylidenehex-5-en-2-one: Similar structure with a methyl group instead of fluorine.

    (5Z)-6-Chloro-6-(4-nitrophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one: Similar structure with a nitro group instead of fluorine.

Uniqueness

The presence of both chlorine and fluorine atoms in (5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1254255-26-9

Molecular Formula

C13H12ClFO2

Molecular Weight

254.68 g/mol

IUPAC Name

(Z)-6-chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one

InChI

InChI=1S/C13H12ClFO2/c1-8(9(2)16)13(17)7-12(14)10-3-5-11(15)6-4-10/h3-7,13,17H,1H2,2H3/b12-7-

InChI Key

MDLXTHXVBOGCAG-GHXNOFRVSA-N

Isomeric SMILES

CC(=O)C(=C)C(/C=C(/C1=CC=C(C=C1)F)\Cl)O

Canonical SMILES

CC(=O)C(=C)C(C=C(C1=CC=C(C=C1)F)Cl)O

Origin of Product

United States

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